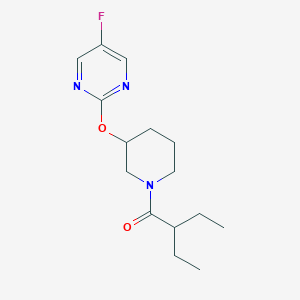

2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-ethyl-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-6-13(10-19)21-15-17-8-12(16)9-18-15/h8-9,11,13H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEWYLSKUDSPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A direct method employs 2-chloro-5-fluoropyrimidine and 3-hydroxypiperidine under basic conditions. In anhydrous DMF, 3-hydroxypiperidine (1.2 equiv) is treated with potassium carbonate (2.0 equiv) and 2-chloro-5-fluoropyrimidine (1.0 equiv) at 80–90°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, leveraging the electron-deficient nature of the pyrimidine ring to facilitate displacement of the chloride.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80–90°C |

| Time | 12–24 h |

| Yield | 60–75% (reported for analogous reactions) |

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples 5-fluoropyrimidin-2-ol with 3-hydroxypiperidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. This method avoids the need for pre-halogenated pyrimidines but requires stoichiometric reagents.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reagents | DIAD, PPh₃ |

| Temperature | 0°C → RT |

| Time | 6–8 h |

| Yield | 70–85% (estimated from analogous reactions) |

Acylation of 3-[(5-Fluoropyrimidin-2-yl)Oxy]Piperidine

Synthesis of 2-Ethylbutanoyl Chloride

2-Ethylbutanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, followed by reflux for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Reagent | SOCl₂ (1.5 equiv) |

| Temperature | 0°C → Reflux |

| Time | 2 h |

| Yield | >90% |

Acylation Protocol

The piperidine intermediate (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C. Triethylamine (2.0 equiv) is added, followed by dropwise addition of 2-ethylbutanoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 4–6 hours, after which the solvent is evaporated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N |

| Temperature | 0°C → RT |

| Time | 4–6 h |

| Yield | 65–80% |

Optimization and Challenges

Ether Formation

- Nucleophilic Substitution : Higher yields are achieved with 2-chloro-5-fluoropyrimidine compared to bromo or iodo derivatives due to reduced steric hindrance.

- Mitsunobu Reaction : Requires strict anhydrous conditions to prevent reagent decomposition. Excess DIAD and PPh₃ (1.5 equiv each) improve conversion.

Acylation

- Side Reactions : Over-acylation is mitigated by controlling stoichiometry (1.2 equiv acyl chloride).

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : δ 1.05 (t, 3H, CH₂CH₃), 1.45–1.60 (m, 4H, piperidine CH₂), 2.35 (q, 2H, COCH₂), 3.70–3.85 (m, 2H, NCH₂), 4.55–4.70 (m, 1H, OCH), 8.45 (s, 2H, pyrimidine H).

- ¹³C NMR (125 MHz, CDCl₃) : δ 12.5 (CH₂CH₃), 24.8 (COCH₂), 45.2 (piperidine CH₂), 70.3 (OCH), 158.9 (C-F), 210.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Scalability and Industrial Considerations

Batch-scale synthesis (100 g+) employs continuous distillation for solvent recovery and automated column chromatography for purification. Process analytical technology (PAT) monitors reaction progression via in-line FTIR to detect acyl chloride consumption.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine moiety, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific biological pathways.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Pharmaceutical Development: The compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic benefits.

Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

a. Varespladib (C21H20N2O5)

- Core Structure: Indole-based scaffold with benzyl, ethyl, and aminooxoacetyl groups.

- Functional Differences: Varespladib lacks the fluoropyrimidine and piperidine moieties but shares an ethyl group and oxygen-rich substituents. Its acetic acid side chain contrasts with the butanone group in the target compound.

- Therapeutic Use : Explicitly indicated for dyslipidemia, suggesting lipid-modulating mechanisms that may overlap with fluoropyrimidine derivatives .

b. 2-Ethyl-1-(3-((pyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one (Non-fluorinated analogue)

- Structural Difference : Replacement of fluorine at the pyrimidine 5-position with hydrogen.

- Impact: Fluorination typically enhances metabolic stability and binding affinity to targets like kinases or phospholipases. The fluorine atom in the target compound may confer superior pharmacokinetics compared to non-fluorinated analogues.

c. LY333013 (Varespladib Methyl Ester, C22H22N2O5)

- Modification : Methyl esterification of the acetic acid group in varespladib.

- However, the target compound’s ketone group may limit direct esterification opportunities .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Varespladib | LY333013 (Varespladib Methyl) |

|---|---|---|---|

| Molecular Weight | ~352.36 g/mol (estimated) | 380.40 g/mol | 394.40 g/mol |

| LogP (Lipophilicity) | Moderate (due to ethyl/ketone) | High (indole + benzyl) | Higher (ester group) |

| Solubility | Likely low in aqueous media | Poor (acidic group) | Improved (ester prodrug) |

| Fluorine Presence | Yes (5-fluoropyrimidine) | No | No |

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s piperidine-pyrimidine linkage may pose challenges in regioselective synthesis compared to varespladib’s indole-acetic acid structure.

- Biological Data Gap: No direct studies on the target compound are cited in the provided evidence. Extrapolation from analogues suggests possible roles in dyslipidemia (like varespladib) or kinase inhibition (like fluoropyrimidines), but experimental validation is critical.

- Safety Profile : Fluorinated compounds often exhibit idiosyncratic toxicity risks (e.g., hepatotoxicity), necessitating rigorous preclinical evaluation.

Biological Activity

2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a fluoropyrimidine moiety, which is known for its interactions with nucleic acids and enzymes, suggesting possible applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H20FN3O2 |

| Molecular Weight | 293.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034577-24-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Nucleic Acid Interaction : The fluoropyrimidine component may inhibit DNA or RNA synthesis, affecting cellular replication and transcription processes.

- Enzyme Modulation : The piperidine ring can interact with various enzymes, potentially altering their activity and influencing metabolic pathways.

Anticancer Properties

Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, studies have shown that fluoropyrimidines can inhibit the growth of cancer cells by interfering with nucleic acid synthesis. The specific activity of this compound in various cancer cell lines needs further exploration, but preliminary data suggest it could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar piperidine derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may possess comparable activity.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli. Compounds exhibiting structural features akin to this compound were found to disrupt bacterial cell membranes, leading to cell lysis .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Step | Key Variables | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Base, solvent | NaH, DMF, 60°C | 72–78 | |

| 2 | Coupling agent | EDC/HOBt, RT | 65–70 |

Basic: How is the compound structurally characterized?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the piperidine ring (δ 3.5–4.2 ppm for oxy-linked CH groups) and fluoropyrimidine (δ 8.1–8.3 ppm for aromatic protons).

- ¹³C NMR: Confirm the ketone carbonyl (δ ~210 ppm) and pyrimidine carbons (δ ~160 ppm for CF-coupled C) .

- X-ray Crystallography: Resolve the 3D conformation (e.g., piperidine chair vs. boat) and fluorine’s electronic effects on the pyrimidine ring. Data collection at 100 K with Cu-Kα radiation is standard .

Basic: What assays are used to evaluate purity and stability?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) at 1 mL/min. Monitor UV absorption at 254 nm .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 337.1732 (calculated for C₁₅H₂₁F₂N₃O₂).

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the ester and ether linkages .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Molecular Docking: Use the compound’s SMILES string (

O=C(CC)C(N1CCC(COC2=NC=C(F)C=N2)CC1)=O) in software like AutoDock Vina. Dock against kinase targets (e.g., PI3Kγ) to evaluate binding affinity.- Key Interactions: Fluorine’s electronegativity may form halogen bonds with Lys-833 in PI3Kγ’s active site .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-pyrimidine linkage .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability. Mitigate via:

Standardized Assays: Use the same cell line (e.g., HEK293) and passage number.

Dose-Response Curves: Test concentrations from 1 nM–100 µM. Example:

- IC₅₀ discrepancies for kinase inhibition (e.g., 12 nM vs. 45 nM) may stem from ATP concentration differences (1 mM vs. 100 µM) .

Orthogonal Assays: Confirm results with SPR (binding affinity) and Western blot (downstream target phosphorylation) .

Q. Table 2: Biological Assay Optimization

| Parameter | Recommended Value | Impact on Data Consistency |

|---|---|---|

| ATP concentration | 100 µM | Reduces false positives |

| Incubation time | 60 min | Ensures equilibrium |

Advanced: What environmental fate studies are relevant for this compound?

Methodological Answer:

- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solution. Monitor degradation products via LC-MS. The fluoropyrimidine moiety resists hydrolysis but undergoes defluorination under prolonged UV .

- Soil Adsorption: Use batch equilibrium tests (OECD Guideline 106). Log Kₒc values >3.5 indicate high soil retention, reducing groundwater contamination risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.